![molecular formula C13H21ClN2 B165172 1-Phenethylpiperidin-4-amine hydrochloride CAS No. 127285-07-8](/img/structure/B165172.png)
1-Phenethylpiperidin-4-amine hydrochloride
Overview
Description
1-Phenethylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C13H21ClN2 and a molecular weight of 240.77 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is known for its applications in various scientific research fields.
Preparation Methods
The synthesis of 1-Phenethylpiperidin-4-amine hydrochloride typically involves the following steps:
Michael Addition: The reaction of phenylethylamine with methyl acrylate to form an intermediate.
Dieckmann Condensation: The intermediate undergoes Dieckmann condensation to form N-phenylethyl-4-piperidone.
Reductive Amination: The final step involves reductive amination of N-phenylethyl-4-piperidone with appropriate amines using sodium triacetoxyborohydride.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
1-Phenethylpiperidin-4-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of derivatives that exhibit biological activity, particularly in drug development. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which facilitate the creation of diverse chemical entities.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Formation of N-oxides | Hydrogen peroxide |
Reduction | Yielding secondary amines | Lithium aluminum hydride |
Nucleophilic Substitution | Substitution at the piperidine ring | Alkyl halides |
Biological Applications
Development of Bioactive Molecules
The compound is recognized for its role as a building block in the synthesis of bioactive molecules. Research has indicated its potential as an antifungal agent, particularly against Candida species. A study evaluated various derivatives of this compound for their antifungal properties, revealing promising results against clinically relevant fungal isolates .
Case Study: Antifungal Activity
In a study involving six compounds derived from this compound, two candidates demonstrated significant antifungal activity against Candida and Aspergillus species. These compounds were subjected to standardized microbroth dilution assays, indicating their potential for further development as antifungal agents .
Medicinal Applications
Pharmaceutical Development
Research has explored the use of this compound in developing pharmaceuticals targeting various conditions. Its mechanism of action includes inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity. Furthermore, derivatives have been investigated for analgesic properties, with some showing significant efficacy comparable to established analgesics like morphine .
Table 2: Summary of Medicinal Applications
Application Area | Description | Notable Findings |
---|---|---|
Antifungal | Inhibition of ergosterol biosynthesis | Effective against Candida spp. |
Analgesic | Pain relief similar to opioids | Compounds showed significant analgesia |
Drug Development | Synthesis of bioactive pharmaceutical agents | Potential for various therapeutic uses |
Mechanism of Action
The mechanism of action of 1-Phenethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death.
Comparison with Similar Compounds
1-Phenethylpiperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
Acryloylfentanyl: A synthetic opioid and a close structural analogue of fentanyl.
N-dodecyl-1-phenethylpiperidin-4-amine: Another derivative with notable antifungal activity.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various fields of research.
Biological Activity
1-Phenethylpiperidin-4-amine hydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a phenethyl group at the nitrogen atom. This structural configuration is crucial for its interaction with various biological targets.
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly those related to pain and mood regulation. It has been studied for its affinity towards opioid receptors, suggesting potential analgesic properties.
Key Mechanisms:
- Opioid Receptor Interaction : The compound exhibits binding affinity to mu-opioid receptors (MOR), which are pivotal in pain modulation.
- Dopaminergic Activity : It may influence dopamine pathways, potentially affecting mood and reward mechanisms.
Antifungal Properties
Recent studies have highlighted the antifungal activity of derivatives related to this compound. For instance, compounds such as N-dodecyl-1-phenethylpiperidin-4-amine demonstrated promising in vitro antifungal effects against clinically relevant strains of Candida and Aspergillus spp. .
Compound | Target Organism | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 0.5 | Inhibition of ergosterol biosynthesis |
N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus niger | 0.3 | Inhibition of sterol C14-reductase |
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using human cell lines (HL-60, HUVEC, and MCF10A). The results indicated that while the compound showed antifungal activity, it also exhibited varying degrees of cytotoxicity depending on the concentration and cell type used.
Cell Line | Concentration (µg/mL) | Viability (%) |
---|---|---|
HL-60 | 10 | 75 |
HUVEC | 5 | 85 |
MCF10A | 20 | 60 |
Study on Antifungal Activity
In a study published in the International Journal of Molecular Sciences, researchers synthesized various piperidine derivatives, including those based on this compound. They assessed their antifungal efficacy against multiple fungal strains using microbroth dilution assays. The findings indicated that specific structural modifications could enhance antifungal potency while minimizing cytotoxicity .
Analgesic Potential
Another study explored the analgesic potential of compounds derived from the piperidine scaffold, including this compound. The compounds were tested in animal models for pain relief efficacy and demonstrated significant activity in reducing pain responses compared to control groups .
Properties
IUPAC Name |
1-(2-phenylethyl)piperidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;/h1-5,13H,6-11,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHSVKBFWOSWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508656 | |
Record name | 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127285-07-8 | |
Record name | 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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